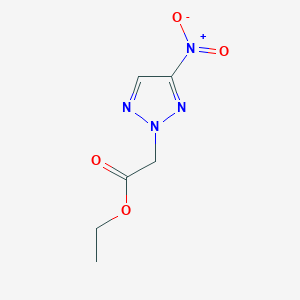
2-(4-ニトロ-2H-1,2,3-トリアゾール-2-イル)酢酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitro group at the 4-position of the triazole ring and an ethyl ester group at the 2-position
科学的研究の応用
Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Biological Studies: The compound is used in studies investigating the biological activity of triazole derivatives, including their antimicrobial and anticancer properties.
作用機序
Target of Action
Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate is a complex compound with potential applications in various fields. Some related compounds, such as 1H-1,2,3-triazole analogs, have been shown to inhibit the carbonic anhydrase-II enzyme .
Mode of Action
It’s worth noting that related compounds, such as 1h-1,2,3-triazole analogs, exhibit inhibitory potential through direct binding with the active site residues of their target enzymes .
Biochemical Pathways
Related compounds, such as 1h-1,2,3-triazole analogs, have been shown to inhibit the carbonic anhydrase-ii enzyme, which plays a crucial role in maintaining ph balance in the body and assisting in the transport of carbon dioxide .
Result of Action
Related compounds, such as 1h-1,2,3-triazole analogs, have shown moderate inhibition potential against the carbonic anhydrase-ii enzyme .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
生化学分析
Cellular Effects
The effects of Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate on cellular processes have not been extensively studied .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate in animal models have not been reported in the literature .
Subcellular Localization
The subcellular localization of Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate and its effects on activity or function are not documented in the literature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-nitro-1H-1,2,3-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, would be critical to achieving the desired product quality.
化学反応の分析
Types of Reactions
Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Nucleophilic Addition: The triazole ring can participate in nucleophilic addition reactions with various nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) solution.
Nucleophilic Addition: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Reduction: Ethyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate.
Hydrolysis: 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetic acid.
Nucleophilic Addition: Various substituted triazole derivatives depending on the nucleophile used.
類似化合物との比較
Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate can be compared with other triazole derivatives such as:
Ethyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
2-(4-nitro-2H-1,2,3-triazol-2-yl)acetic acid: The hydrolyzed form of the ester, which may have different solubility and reactivity properties.
1,2,4-Triazole derivatives: Compounds with a different arrangement of nitrogen atoms in the triazole ring, which can lead to variations in chemical and biological properties.
The uniqueness of ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other triazole derivatives.
特性
IUPAC Name |
ethyl 2-(4-nitrotriazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-2-14-6(11)4-9-7-3-5(8-9)10(12)13/h3H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIMUFLMPDLLSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=CC(=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
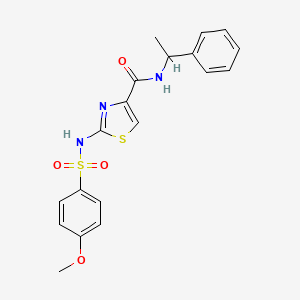


![7-[(4-fluorophenyl)methyl]-3-methyl-8-[(4-methylpiperazin-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2434678.png)
![4-(2,4-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2434679.png)
![2-[[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2434681.png)
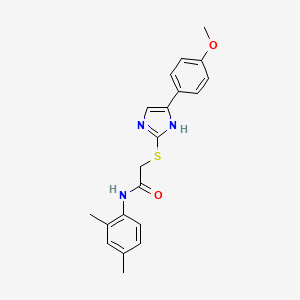

![2-phenyl-7-(piperidine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2434684.png)
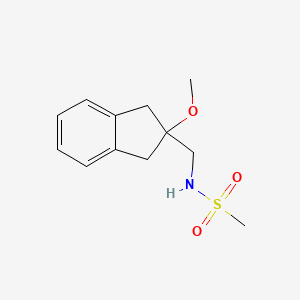
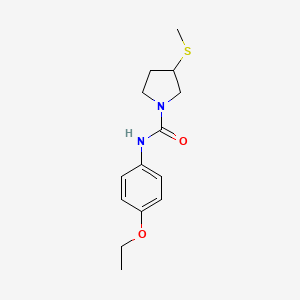
![N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2434689.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2434693.png)
![N-ethyl-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide](/img/structure/B2434694.png)
